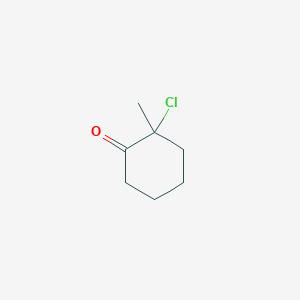

2-Chloro-2-methylcyclohexanone

説明

2-Chloro-2-methylcyclohexanone (CAS RN: Not explicitly provided; referenced in ) is a cyclohexanone derivative substituted with chlorine and methyl groups at the 2-position. It is synthesized via procedures such as those described by Warnhoff, yielding a boiling point of 90–92°C at 25 mm Hg . This compound is pivotal in organic synthesis, particularly in reactions involving nucleophilic additions or rearrangements. For example, its reaction with methyllithium produces cis-2-chloro-1,2-dimethylcyclohexanol, while thermal or catalytic conditions can lead to ring-contracted products like 1-acetyl-1-methylcyclopentane . Its steric and electronic properties, influenced by the chloro (electron-withdrawing) and methyl (electron-donating) groups, dictate its reactivity and selectivity in synthetic pathways.

特性

IUPAC Name |

2-chloro-2-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c1-7(8)5-3-2-4-6(7)9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRWHLQDVSLCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10409-46-8 | |

| Record name | Cyclohexanone, 2-chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010409468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC409229 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

準備方法

Reaction Overview

Chromyl chloride (CrO₂Cl₂) serves as a potent oxidizing agent for converting 1-methylcyclohexene into 2-chloro-2-methylcyclohexanone. This method exploits the electrophilic addition of chromyl chloride to the alkene, followed by oxidative rearrangement.

Procedure

-

Reagent Setup : A solution of 1-methylcyclohexene (0.25 mol) in dry methylene chloride (300 mL) is cooled to 0–5°C.

-

Oxidation : Chromyl chloride (0.25 mol) dissolved in methylene chloride is added dropwise under vigorous stirring.

-

Quenching : The mixture is poured into ice-cold aqueous sodium bicarbonate (5%) to neutralize excess reagent.

-

Workup : The organic layer is separated, washed with water, dried over MgSO₄, and concentrated via distillation.

Key Findings

-

Yield : ~6% of this compound is obtained, alongside byproducts such as 2-methylcyclohexanone (4.2%) and 1-methylcyclopentylaldehyde (traces).

-

Byproducts : The reaction generates cis- and trans-2-methyl-2-chlorocyclohexanol (16.6% and 24.3%, respectively), which may further oxidize to the target compound under harsh conditions.

Mechanistic Pathway

The reaction proceeds via a 1,3-cyclic addition of chromyl chloride to the alkene, forming a chlorinated intermediate. Subsequent oxidation of the chlorohydrin intermediate (cis-2-methyl-2-chlorocyclohexanol) yields the ketone.

Epoxide Rearrangement with Chromyl Chloride

Reaction Overview

2-Methylcyclohexene oxide undergoes electrophilic ring-opening with chromyl chloride to produce this compound. This method avoids competing elimination pathways seen in direct alkene oxidations.

Procedure

-

Epoxide Preparation : 2-Methylcyclohexene oxide is synthesized via epoxidation of 1-methylcyclohexene using m-chloroperbenzoic acid.

-

Reaction with CrO₂Cl₂ : The epoxide (15.8 g) in dry ether (150 mL) is treated with chromyl chloride (0.25 mol) at 0°C.

-

Workup : The mixture is quenched with ice-cold sodium bisulfite, extracted with ether, and purified via fractional distillation.

Key Findings

Mechanistic Pathway

Chromyl chloride cleaves the epoxide oxygen, forming a chlorinated carbocation intermediate. Rearrangement and oxidation yield the chloro ketone, while competing pathways generate aldehydes or enones.

Comparative Analysis of Synthetic Methods

| Parameter | Chromyl Chloride Oxidation | Epoxide Rearrangement |

|---|---|---|

| Starting Material | 1-Methylcyclohexene | 2-Methylcyclohexene oxide |

| Reaction Temperature | 0–5°C | 0°C |

| Yield of Target Compound | 6% | 12% |

| Major Byproducts | cis/trans-Chlorohydrins | 2-Methylcyclohexanone |

| Complexity | Moderate | High (requires epoxidation) |

Optimization Strategies

Solvent Effects

Temperature Control

Maintaining temperatures below 5°C minimizes side reactions such as allylic oxidation or polymerization.

Catalytic Additives

-

Sodium Bisulfite : Quenches excess chromyl chloride, preventing decomposition of sensitive intermediates.

-

Magnesium Sulfate : Effective desiccant for preventing hydrolysis during workup.

Challenges and Limitations

-

Low Yields : Both methods suffer from moderate yields (~6–12%) due to competing pathways.

-

Byproduct Management : Chlorohydrins and aldehydes require tedious separation via fractional distillation.

-

Safety Concerns : Chromyl chloride is toxic and corrosive, necessitating stringent safety protocols.

化学反応の分析

Types of Reactions

2-Chloro-2-methylcyclohexanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-methylcyclohexanone.

Reduction Reactions: The compound can be reduced to 2-methylcyclohexanol using reducing agents like sodium borohydride.

Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form 2-methyl-2-cyclohexenone.

Common Reagents and Conditions

Sulfuryl Chloride: Used for the chlorination of 2-methylcyclohexanone.

Sodium Borohydride: A reducing agent for converting this compound to 2-methylcyclohexanol.

Strong Bases: Such as sodium hydroxide, used for dehydrohalogenation reactions.

Major Products Formed

2-Methylcyclohexanone: Formed through substitution reactions.

2-Methylcyclohexanol: Formed through reduction reactions.

2-Methyl-2-cyclohexenone: Formed through elimination reactions.

科学的研究の応用

Chemical Synthesis

Synthetic Routes:

2-Chloro-2-methylcyclohexanone can be synthesized through the chlorination of 2-methylcyclohexanone using sulfuryl chloride in dry carbon tetrachloride. The process is slightly exothermic and requires careful temperature control to optimize yield and purity.

Chemical Reactions

The compound is involved in several types of chemical reactions:

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles, yielding 2-methylcyclohexanone.

- Reduction Reactions: It can be reduced to 2-methylcyclohexanol using sodium borohydride.

- Elimination Reactions: Under basic conditions, it can undergo dehydrohalogenation to form 2-methyl-2-cyclohexenone.

| Reaction Type | Product Formed | Common Reagents |

|---|---|---|

| Substitution | 2-Methylcyclohexanone | Hydroxide ions |

| Reduction | 2-Methylcyclohexanol | Sodium borohydride |

| Elimination | 2-Methyl-2-cyclohexenone | Strong bases (e.g., NaOH) |

Biological Applications

Pharmacological Potential:

Research indicates that this compound exhibits potential biological activity, particularly as a precursor for drug development. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Case Studies

- A study investigated the antimicrobial properties of chlorinated ketones, including derivatives of this compound, showing effectiveness against various bacterial strains.

- Another research effort focused on its anti-inflammatory properties, highlighting its potential therapeutic applications in treating inflammatory diseases.

Industrial Applications

Agrochemicals and Pharmaceuticals:

Due to its reactive nature, this compound is utilized in the production of agrochemicals and pharmaceuticals. Its ability to undergo diverse chemical transformations makes it valuable in synthesizing active pharmaceutical ingredients.

Industrial Production Methods

The industrial synthesis of this compound involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety during production.

作用機序

The mechanism of action of 2-chloro-2-methylcyclohexanone involves its reactivity towards nucleophiles and bases. The chlorine atom, being an electron-withdrawing group, makes the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the compound acts as an electrophile.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Differences

a. 2-Chlorocyclohexanone (CAS 822-87-7)

- Structure : Lacks the methyl group at the 2-position.

- Physical Properties: Liquid at room temperature (cf. 2-Chloro-2-methylcyclohexanone, which has a higher boiling point due to increased molecular weight and steric bulk) .

- Reactivity : The absence of the methyl group reduces steric hindrance, enhancing susceptibility to nucleophilic attacks (e.g., in Grignard reactions). Used as an intermediate in pharmaceutical synthesis, such as for 1-chloro-2-methylenecyclohexane .

- Safety: Classified with hazard code Xi (irritant), similar to this compound .

b. 2-(2-Chlorophenyl)-2-nitrocyclohexanone (CAS 2079878-75-2)

- Structure: Features a nitro (-NO₂) and 2-chlorophenyl group.

- Electronic Effects: The nitro group strongly withdraws electrons, increasing the electrophilicity of the ketone compared to this compound. This enhances reactivity in aromatic substitution or reduction reactions .

- Applications: Potential use in materials science due to its aromatic and nitro functionalities .

c. (2S)-2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone (Esketamine)

- Structure: Substituted with a methylamino group instead of methyl and chlorine.

- Biological Activity: The amino group enables hydrogen bonding, improving solubility and conferring anesthetic properties (e.g., Esketamine is a clinical NMDA receptor antagonist) .

- Synthesis: Requires enantioselective methods, contrasting with the simpler halogenation routes for this compound .

Physical Properties Comparison

生物活性

2-Chloro-2-methylcyclohexanone (C7H11ClO) is an organic compound that has garnered attention due to its diverse applications in both industrial and biological contexts. As a derivative of cyclohexanone, its unique structure, characterized by the presence of a chlorine atom and a methyl group at the second carbon position, imparts distinct chemical properties that facilitate various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and relevant case studies.

The compound exhibits significant reactivity due to the electron-withdrawing nature of the chlorine atom, which enhances the electrophilic character of the carbonyl carbon. This property allows for nucleophilic attacks by various biological molecules, influencing metabolic pathways and enzyme-catalyzed reactions.

Key Reactions

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 2-methylcyclohexanone.

- Reduction Reactions : The compound can be reduced to 2-methylcyclohexanol using reducing agents like sodium borohydride.

- Elimination Reactions : Under basic conditions, it can undergo dehydrohalogenation to yield 2-methyl-2-cyclohexenone.

Biological Applications

This compound has been utilized in various biological studies due to its ability to interact with enzymes and influence metabolic processes.

Research Applications

- Enzyme Studies : The compound is often employed in studies involving enzyme kinetics and metabolic pathways, providing insights into enzyme mechanisms and substrate specificity.

- Microbial Inhibition : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, chlorinated compounds similar to this compound have shown inhibitory effects against strains like Staphylococcus aureus and Candida albicans in laboratory settings .

- Synthesis of Bioactive Compounds : It serves as an intermediate in synthesizing various organic compounds with potential biological activity.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

Case Study 1: Antimicrobial Activity

A study demonstrated that chlorinated lactones derived from similar structures exhibited significant antimicrobial activity against Staphylococcus aureus, with complete inhibition observed at specific concentrations. This suggests potential applications in developing antimicrobial agents .

Case Study 2: Enzyme Interaction

Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was shown to act as a substrate for certain enzymes, thereby influencing their activity and stability under varying conditions .

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Chlorine and methyl substituents | Moderate antimicrobial properties |

| 2-Methylcyclohexanone | No chlorine | Limited biological activity |

| 2-Methyl-2-cyclohexenone | Unsaturated carbonyl | Higher reactivity but less studied |

Q & A

Basic: What are the established synthetic routes for 2-chloro-2-methylcyclohexanone, and how is purity validated?

Answer:

this compound is synthesized via chloroalkylation of methylcyclohexanone using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). A documented method involves refluxing 2-methylcyclohexanone with SO₂Cl₂ in anhydrous dichloromethane, followed by fractional distillation (bp 90–92°C at 25 mm Hg) to isolate the product . Purity is validated using GC-MS , ¹H/¹³C NMR (e.g., characteristic carbonyl peak at ~210 ppm in ¹³C NMR), and IR spectroscopy (C=O stretch at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹). Microanalysis (C, H, Cl) confirms stoichiometric consistency .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H NMR : Distinct signals for axial/equatorial protons on the cyclohexane ring (δ 1.2–2.5 ppm) and the methyl group (δ 1.3–1.5 ppm).

- ¹³C NMR : Carbonyl carbon at ~210 ppm, quaternary C-Cl at ~65 ppm.

- IR : Confirms ketone (C=O) and C-Cl bonds.

- UV-Vis : Monitors π→π* transitions for conjugated derivatives.

Cross-referencing with computational models (e.g., DFT) resolves ambiguities in stereochemical assignments .

Advanced: How do reaction conditions influence product distribution in this compound rearrangements?

Answer:

Under basic conditions (e.g., methyllithium), this compound undergoes ring contraction to form 1-acetyl-1-methylcyclopentane (major) or methyl migration to yield 2,2-dimethylcyclohexanone (minor) . The dominance of ring contraction is attributed to steric strain relief and transition-state stabilization. Mechanistic studies using isotopic labeling (e.g., ²H or ¹³C) and kinetic isotope effects (KIEs) can clarify pathway selectivity .

Advanced: How can computational methods resolve stereochemical ambiguities in its reaction products?

Answer:

Density Functional Theory (DFT) optimizes transition-state geometries to predict stereochemical outcomes. For example, B3LYP/6-31G**calculations model chair vs. boat conformations in cyclohexanone derivatives, explaining preferential axial/equatorial attack pathways .Molecular Dynamics (MD) simulations further analyze solvent effects on reaction trajectories .

Advanced: How to address contradictions in reported product ratios from its reactions?

Answer:

Discrepancies in product ratios (e.g., ring contraction vs. methyl migration) arise from variations in solvent polarity , temperature , or catalyst loading . Systematic studies using Design of Experiments (DoE) or high-throughput screening isolate critical variables. For example, polar aprotic solvents (e.g., DMF) may stabilize ionic intermediates, favoring ring contraction .

Advanced: What strategies optimize its use as a chiral building block in multi-step synthesis?

Answer:

- Enantioselective reduction : Use chiral catalysts (e.g., Corey-Bakshi-Shibata) to convert the ketone to a stereodefined alcohol.

- Cross-coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with boronic acids to functionalize the cyclohexane ring.

- Protecting groups : Temporarily mask the carbonyl (e.g., acetal formation) to prevent side reactions during subsequent steps .

Basic: What are its stability profiles under varying storage conditions?

Answer:

this compound is stable at room temperature in inert atmospheres but prone to hydrolysis in humid environments. Store under argon at 4°C in amber glass to prevent light-induced degradation. Monitor purity via TLC (silica gel, hexane:EtOAc 4:1) or HPLC (C18 column, acetonitrile:H₂O gradient) .

Advanced: How to troubleshoot low yields in its halogenation or alkylation reactions?

Answer:

Low yields often stem from competing elimination (e.g., dehydrohalogenation) or solvent incompatibility . Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。